6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-2-5-11-12-6(14)13(5)3-4/h1-3H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMGJFYJBYMLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of triazolo pyridinium tetrafluoroborates with rhodium or palladium complexes under mild basic conditions, such as using triethylamine in tetrahydrofuran at room temperature . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like sodium hypochlorite or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like sodium hypochlorite, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has shown promising anticancer properties, particularly as an inhibitor of certain kinases involved in cancer progression. For instance, derivatives of the triazolo[4,3-a]pyridine scaffold have been investigated for their ability to inhibit the c-Met kinase, which is implicated in various cancers including non-small cell lung cancer and renal cell carcinoma. Research indicates that modifications at the 2 and 6 positions of the ring can enhance potency and selectivity against cancer cell lines .
1.2 Antimicrobial Properties
Studies have demonstrated that compounds based on the triazolo[4,3-a]pyridine framework exhibit antimicrobial activity against a range of pathogens. The trifluoromethyl group enhances lipophilicity and may improve membrane permeability, making these compounds effective against resistant strains of bacteria .
1.3 Neurological Applications
Recent findings suggest that triazolo[4,3-a]pyridines may act as modulators in neurological disorders. Specifically, they have been explored for their potential in treating Huntington’s disease and other neurodegenerative conditions by modulating pathways related to neuroinflammation and neuronal survival .
Agrochemicals
2.1 Herbicidal Activity
The structural features of 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one make it a candidate for developing new herbicides. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control while minimizing harm to crops .
2.2 Insecticidal Properties
Research indicates that compounds derived from triazolo[4,3-a]pyridines can exhibit insecticidal effects against agricultural pests. These compounds may interfere with the nervous system of insects or disrupt metabolic processes essential for their survival .
Materials Science
3.1 Development of Functional Materials
The unique electronic properties associated with the trifluoromethyl group allow for the synthesis of materials with specific electronic characteristics. These materials can be utilized in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
3.2 Coatings and Polymers
Incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. Such coatings are valuable in various industrial applications where durability is crucial .
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of c-Met kinase |
| Antimicrobial agents | Disruption of bacterial cell membranes | |
| Neurological modulators | Modulation of neuroinflammatory pathways | |
| Agrochemicals | Herbicides | Disruption of plant biochemical pathways |
| Insecticides | Interference with insect nervous systems | |
| Materials Science | Functional materials | Enhanced electronic properties |
| Coatings and polymers | Increased thermal stability and chemical resistance |
Case Studies
-
Case Study 1: Anticancer Efficacy
A study evaluated a series of triazolo[4,3-a]pyridine derivatives for their anticancer activity against various cell lines. One compound demonstrated IC50 values in the nanomolar range against c-Met-dependent cancers, indicating its potential as a lead candidate for drug development . -
Case Study 2: Herbicidal Activity
Research conducted on a novel herbicide formulation containing derivatives of this compound showed significant efficacy in controlling weed populations without affecting crop yield during field trials .
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. For instance, as a potential c-Met kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby interfering with cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The trifluoromethyl substituent distinguishes 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one from analogs bearing other functional groups. Key comparisons include:
Key Observations :
- The trifluoromethyl group enhances metabolic stability compared to halogenated analogs (e.g., 6-bromo derivatives) .
- Sulfonamide-substituted analogs (e.g., 2-(4-chlorobenzyl)-6-piperidinylsulfonyl) exhibit potent antimalarial activity , likely due to interactions with falcipain-2 protease .
- Azafenidin, a herbicide, shares the triazolopyridinone core but lacks the trifluoromethyl group, relying instead on dichlorophenyl and propynyloxy substituents for herbicidal activity .
Computational and Spectroscopic Studies
- Molecular docking : AutoDock Vina was used to predict falcipain-2 binding for sulfonamide analogs, suggesting that the trifluoromethyl group’s steric bulk may require tailored docking studies .
- Spectroscopic profiles : IR and UV-Vis data for azafenidin (λₘₐₓ = 270 nm) provide a benchmark for comparing electronic effects of the -CF₃ group vs. other substituents .
Biological Activity
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyridine structure with a trifluoromethyl group at the 6-position. Its molecular formula is with a molar mass of approximately 203.1 g/mol. The structure can be represented as follows:
Anticancer Properties
Research has indicated that derivatives of triazolo-pyridines exhibit significant anticancer activity. For instance, studies have shown that compounds containing the triazolo-pyridine scaffold can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable example is the compound PF-04217903, which demonstrated potent inhibition against c-Met kinases, making it a candidate for cancer treatment .
Table 1: Anticancer Activity of Triazolo-Pyridine Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| PF-04217903 | c-Met | 0.005 | Non-small cell lung |
| Savolitinib | c-Met | 0.005 | Renal cell carcinoma |
| This compound | Unknown | TBD | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases involved in cancer progression.
- Cell Cycle Modulation : Induction of cell cycle arrest has been observed in related triazole derivatives.
- Apoptosis Induction : Enhanced apoptosis in cancer cells has been noted in various studies involving triazolo-pyridines.
Case Studies
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of triazolo-pyridine derivatives. The findings suggested that modifications at specific positions significantly impacted biological activity and selectivity towards cancer cells .
Another investigation highlighted the synthesis and evaluation of related compounds that exhibited promising anticancer properties against multiple cell lines . These studies underline the potential of triazolo-pyridine derivatives as therapeutic agents.
Q & A
Q. Characterization methods :
Q. Table 1: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Cyclization | Hydrazine, HCl, reflux | 75–85% | >95% | |
| Coupling (HBTU) | HBTU, i-PrNEt, DMF, RT | 60–70% | >90% |
Advanced: How can microwave-assisted synthesis improve the efficiency of N-alkylation steps in triazolopyridine derivatives?
Answer:
Microwave (MW) irradiation accelerates reaction kinetics by enhancing dipole polarization, reducing reaction times from hours to minutes. For example:
- N-alkylation optimization : MW radiation (100–150°C, 10–20 min) enables efficient coupling of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one with dihaloalkanes, achieving >85% yield vs. 50–60% with conventional heating .
- Key parameters : Solvent choice (e.g., DMF for high dielectric constant), power settings (300–600 W), and stoichiometric control to minimize byproducts .
Q. Challenges :
- Overheating may degrade heat-sensitive intermediates.
- Reproducibility requires precise temperature monitoring .
Basic: What spectroscopic techniques are critical for confirming the structure of 6-(trifluoromethyl)-triazolopyridinone derivatives?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons, trifluoromethyl groups) and carbon connectivity. For example, the trifluoromethyl group appears as a quartet in 19F NMR (δ ~ -60 ppm) .
- X-ray crystallography : Validates molecular geometry (e.g., C–N bond lengths in the triazole ring: ~1.32 Å) .
- IR spectroscopy : Confirms carbonyl stretching (C=O at ~1700 cm⁻¹) .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| 1H NMR | δ 8.2 ppm (triazolopyridine H) | |
| 19F NMR | δ -62.5 ppm (CF₃) | |
| X-ray | C–N bond length: 1.31 Å |
Advanced: How can molecular docking (e.g., AutoDock Vina) predict the biological activity of 6-(trifluoromethyl)-triazolopyridinone analogs?
Answer:
Q. Validation :
- Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ values .
- Resolve false positives via molecular dynamics simulations .
Case study : Docking to 5-HT2A receptors predicted antagonism, later confirmed in vitro (IC₅₀ = 120 nM) .
Advanced: How should researchers resolve contradictory data in melting points or NMR spectra across studies?
Answer:
Root causes :
Q. Mitigation strategies :
- Standardize conditions : Use identical solvents/purity levels (≥95%) for comparisons.
- Supplementary characterization : Employ DSC (differential scanning calorimetry) to detect polymorphs .
- Collaborative validation : Cross-check spectra with crystallographic data (e.g., CCDC entries) .
Example : Reported melting points range from 154–156°C () to 230–234°C (), likely due to polymorphic forms or impurities.
Advanced: What pharmacological targets are associated with 6-(trifluoromethyl)-triazolopyridinones, and how are structure-activity relationships (SAR) explored?
Answer:
Key targets :
Q. SAR strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
